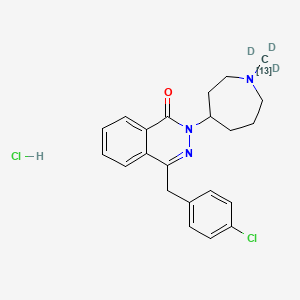

Azelastine-13C-d3 (hydrochloride)

Description

Significance of Isotopic Labeling in Drug Development and Discovery

Isotopic labeling is a cornerstone of modern drug development, providing essential data for a drug's registration and the creation of new therapeutic agents. nih.gov The use of stable isotope-labeled drugs is routine in investigations of a drug's metabolism, distribution, bioavailability, and potential toxicity. iris-biotech.de This process helps to define the Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADMET) profile of a potential drug, which is a critical step in the discovery pipeline. nih.goviris-biotech.de

By incorporating isotopic labels into drug candidates, researchers can accurately trace the drug's journey through the body, which is crucial for understanding its pharmacokinetic parameters. metsol.com This understanding can significantly expedite the drug development process by helping to identify promising candidates earlier. metsol.com While radioactive isotopes like tritium (B154650) (³H) and carbon-14 (B1195169) (¹⁴C) have historically been used for their high sensitivity, stable isotopes such as deuterium (B1214612) (²H) and carbon-13 (¹³C) are increasingly favored due to their enhanced safety profiles. iris-biotech.dechemicalsknowledgehub.comnih.gov

Principles of Stable Isotope Incorporation: Carbon-13 and Deuterium Labeling

Stable isotope labeling involves the incorporation of non-radioactive isotopes into molecules to act as tracers. metsol.com The most common stable isotopes used in pharmaceutical research are deuterium (a heavy isotope of hydrogen) and carbon-13. chemicalsknowledgehub.com These isotopes contain extra neutrons, making them heavier than the far more abundant hydrogen-1 (¹H) and carbon-12 (¹²C), but they behave identically in chemical reactions. metsol.com

The incorporation of these isotopes can be achieved through various synthetic methods. Sometimes, labeling can be done in the final steps of synthesis, for instance, by exchanging acidic protons with deuterium or using simple labeled reagents. chemicalsknowledgehub.com However, to ensure the label is not lost during metabolic processes, it is often necessary to incorporate carbon isotopes into the molecular backbone of the drug. chemicalsknowledgehub.com In the case of Azelastine-13C-d3 (hydrochloride), the molecule is labeled with both carbon-13 and deuterium, providing a robust internal standard for analytical studies. medchemexpress.comalfa-chemistry.com The dual labeling combines the advantages of both isotopes, which is critical for understanding drug efficacy and safety. alfa-chemistry.com

Role of Labeled Compounds in Quantitative Biological and Pharmacological Studies

Stable isotope-labeled compounds are fundamental to quantitative studies in biology and pharmacology, primarily through their use with high-sensitivity analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. acs.org In quantitative analysis, particularly when using liquid chromatography-mass spectrometry (LC-MS), isotopically labeled versions of the target analyte serve as ideal internal standards. iris-biotech.de

Because the labeled standard is chemically identical to the analyte, it co-elutes during chromatography and experiences similar effects from the sample matrix, such as ion suppression, which can affect measurement accuracy. nih.gov By adding a known quantity of the labeled internal standard (e.g., Azelastine-13C-d3) to a sample, the unlabeled analyte (Azelastine) can be quantified with high precision and accuracy by comparing the mass spectrometer's response for the two compounds. iris-biotech.de This methodology is crucial for pharmacokinetic studies, therapeutic drug monitoring, and metabolic flux analysis. moravek.commedchemexpress.com

Azelastine-13C-d3 (hydrochloride): Properties and Research Applications

Azelastine-13C-d3 (hydrochloride) is the isotopically labeled analog of Azelastine (B1213491) hydrochloride, a potent histamine (B1213489) H1 receptor antagonist. medchemexpress.combiomol.com Its primary application is as an internal standard for the quantification of azelastine in biological samples by GC- or LC-MS. biomol.com This is essential for research on the parent compound, which has been investigated for its effects in the context of allergic rhinitis, asthma, and even as a potential inhibitor of SARS-CoV-2 entry into cells. medchemexpress.combiomol.commdpi.com

The table below outlines the key chemical properties of Azelastine-13C-d3 (hydrochloride).

| Property | Value |

| Formal Name | 4-[(4-chlorophenyl)methyl]-2-(hexahydro-1-(methyl-13C-d3)-1H-azepin-4-yl)-1(2H)-phthalazinone, monohydrochloride |

| CAS Number | 2930288-75-6 |

| Molecular Formula | C₂₁[¹³C]H₂₁ClD₃N₃O · HCl |

| Formula Weight | 422.4 |

| Monoisotopic Mass | 385.9 g/mol |

| Purity | >99% deuterated forms (d1-d3) |

| Solubility | Soluble in DMSO and Methanol |

| Data sourced from references biomol.comnih.gov |

Detailed Research Findings

The utility of Azelastine-13C-d3 (hydrochloride) is intrinsically linked to the analytical requirements of studies involving its non-labeled counterpart, Azelastine. Azelastine is a second-generation antihistamine with a triple mode of action: it is an antihistamine, a mast-cell stabilizer, and has anti-inflammatory effects. wikipedia.orgdrugbank.com

Pharmacokinetic studies are essential to understanding its behavior in the body. When administered intranasally, azelastine has a systemic bioavailability of about 40%, reaching maximum plasma concentrations in 2-3 hours. wikipedia.orgdrugbank.com To accurately determine these concentrations in complex biological matrices like plasma, a robust analytical method is required. This is where Azelastine-13C-d3 (hydrochloride) becomes critical.

As an internal standard, it allows for the precise measurement of azelastine and its active metabolite, desmethylazelastine (B192710), via isotope dilution mass spectrometry. medchemexpress.comdrugbank.com This technique is the gold standard for quantitative bioanalysis, providing the high level of accuracy and precision needed to support drug development and clinical research. For example, in studies investigating the efficacy of azelastine in treating allergic conjunctivitis or rhinitis, the use of a stable isotope-labeled internal standard ensures that the pharmacokinetic data collected is reliable and can be correlated confidently with clinical outcomes. nih.gov

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C22H25Cl2N3O |

|---|---|

Molecular Weight |

422.4 g/mol |

IUPAC Name |

4-[(4-chlorophenyl)methyl]-2-[1-(trideuterio(113C)methyl)azepan-4-yl]phthalazin-1-one;hydrochloride |

InChI |

InChI=1S/C22H24ClN3O.ClH/c1-25-13-4-5-18(12-14-25)26-22(27)20-7-3-2-6-19(20)21(24-26)15-16-8-10-17(23)11-9-16;/h2-3,6-11,18H,4-5,12-15H2,1H3;1H/i1+1D3; |

InChI Key |

YEJAJYAHJQIWNU-SPZGMPHYSA-N |

Isomeric SMILES |

[2H][13C]([2H])([2H])N1CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl.Cl |

Canonical SMILES |

CN1CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl.Cl |

Origin of Product |

United States |

Azelastine 13c D3 Hydrochloride : Design, Synthesis, and Structural Characterization for Research Use

Rationale for Isotopic Labeling of Azelastine (B1213491): Focus on Carbon-13 and Deuterium (B1214612) Incorporation

The incorporation of stable isotopes like Carbon-13 (¹³C) and deuterium (²H or D) into the azelastine structure is a deliberate strategy to create an ideal internal standard for mass spectrometry-based quantification. medchemexpress.com When analyzing biological samples, such as plasma or tissue, to determine the concentration of a drug, an internal standard is crucial for correcting variations during sample preparation and analysis. nih.gov

An ideal internal standard co-elutes with the analyte (the unlabeled drug) during chromatography but is distinguishable by the mass spectrometer. nih.gov Azelastine-13C-d3 (hydrochloride) fulfills this role perfectly. The deuterium and ¹³C isotopes are "heavy" isotopes, meaning they contain extra neutrons compared to their more common counterparts (¹H and ¹²C). This results in a molecule that is chemically identical to azelastine but has a higher molecular weight. nih.gov

The simultaneous use of both ¹³C and deuterium provides a significant mass shift (typically +4 atomic mass units), which moves the signal of the labeled compound to a region of the mass spectrum with lower background noise, thereby enhancing sensitivity and accuracy. nih.govnih.gov This dual-labeling approach minimizes the risk of isotopic interference from naturally occurring isotopes in the sample matrix.

Synthetic Strategies for Incorporating Stable Isotopes into the Azelastine Moiety

The synthesis of Azelastine-13C-d3 (hydrochloride) requires precise chemical reactions to introduce the stable isotopes at specific locations within the molecule. The general approach involves modifying the standard synthesis of azelastine to incorporate isotope-labeled building blocks. elifesciences.org

The "13C-d3" designation indicates that one carbon atom has been replaced with a ¹³C isotope and three hydrogen atoms have been replaced with deuterium. This is typically achieved by targeting the N-methyl group on the azepine ring of the azelastine molecule. nih.govlgcstandards.com The synthesis often involves a precursor molecule, desmethylazelastine (B192710), which lacks this methyl group. drugbank.com

A common and effective strategy is to use a labeled methylating agent, such as ¹³C-d3-methyl iodide, in the final step of the synthesis. This reagent selectively introduces the ¹³C-d3 labeled methyl group onto the nitrogen atom of the azepine ring, resulting in the desired Azelastine-13C-d3. This regiospecific method ensures that the labels are in a stable position and are not lost during metabolic processes.

Advanced Spectroscopic and Chromatographic Methods for Characterization of Azelastine-13C-d3 (hydrochloride)

NMR spectroscopy is a powerful tool for confirming the identity and structure of the labeled compound. elifesciences.orgresearchgate.net

¹H NMR (Proton NMR): In the ¹H NMR spectrum of Azelastine-13C-d3, the characteristic signal for the N-methyl protons would be absent or significantly diminished, confirming the successful deuteration at this position.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum would show a distinct, enhanced signal at the chemical shift corresponding to the N-methyl carbon, confirming the incorporation of the ¹³C isotope. The coupling between the ¹³C and deuterium atoms can also provide further structural confirmation.

Table 1: Hypothetical NMR Data Comparison for Azelastine vs. Azelastine-13C-d3

| Nucleus | Azelastine (Unlabeled) | Azelastine-13C-d3 (Labeled) | Interpretation |

|---|---|---|---|

| ¹H | Signal present for N-CH₃ protons | Signal for N-CD₃ protons is absent | Confirms deuteration of the methyl group. |

| ¹³C | Standard signal for N-¹²CH₃ carbon | Enhanced signal for N-¹³CD₃ carbon | Confirms ¹³C enrichment at the methyl carbon. |

Mass spectrometry is essential for verifying the molecular weight of the labeled compound and confirming successful isotopic enrichment. elifesciences.org The mass spectrum of Azelastine-13C-d3 will show a molecular ion peak that is higher than that of the unlabeled azelastine. nih.gov

Unlabeled Azelastine has a monoisotopic mass of approximately 381.16 g/mol . nih.gov The incorporation of one ¹³C atom (adds ~1 amu) and three deuterium atoms (each adds ~1 amu) results in a total mass increase of approximately 4 amu. Therefore, the labeled compound will exhibit a molecular ion peak around 385.18 g/mol . nih.govlgcstandards.com This mass shift is the key feature that allows it to be distinguished from the unlabeled drug in quantitative assays. nih.govnih.gov

Table 2: Expected Mass Spectrometry Data

| Compound | Chemical Formula | Monoisotopic Mass (approx. g/mol) |

|---|---|---|

| Azelastine | C₂₂H₂₄ClN₃O | 381.16 |

| Azelastine-13C-d3 | [¹³C]C₂₁H₂₁D₃ClN₃O | 385.18 |

High-Performance Liquid Chromatography (HPLC) is a standard technique used to assess the chemical purity of Azelastine-13C-d3 (hydrochloride). researchgate.netinnovareacademics.in The method separates the labeled compound from any potential impurities, such as starting materials, byproducts from the synthesis, or degradation products. researchgate.net

When analyzed by HPLC, a high-purity sample of Azelastine-13C-d3 should ideally show a single, sharp chromatographic peak. innovareacademics.in The retention time of the labeled compound should be virtually identical to that of an unlabeled azelastine standard, as the isotopic labeling does not significantly alter its chromatographic behavior. Purity levels are typically determined using a UV or MS detector, with research-grade standards often exceeding 98% purity. lgcstandards.com

Table 3: Typical HPLC Purity Analysis Parameters

| Parameter | Typical Value/Condition |

|---|---|

| Column | C18 or CN reverse-phase column researchgate.netinnovareacademics.in |

| Mobile Phase | Acetonitrile/Water or Acetonitrile/Buffer mixture researchgate.netekb.eg |

| Detection | UV at ~290 nm or Mass Spectrometry nih.govinnovareacademics.in |

| Expected Purity | >98% |

| Expected Outcome | Single major peak with retention time matching unlabeled Azelastine. |

Advanced Analytical Chemistry and Bioanalytical Methodologies Utilizing Azelastine 13c D3 Hydrochloride

Development and Validation of Quantitative Bioanalytical Assays for Azelastine (B1213491) and its Metabolites

The development and validation of robust bioanalytical assays are fundamental for pharmacokinetic and metabolism studies. These assays require a high degree of sensitivity, selectivity, and accuracy to quantify drug concentrations in complex biological matrices. biopharmaservices.comwuxiapptec.com

Role of Azelastine-13C-d3 (hydrochloride) as an Internal Standard in Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Azelastine-13C-d3 (hydrochloride) is primarily intended for use as an internal standard (IS) for the quantification of azelastine using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). biomol.com Stable isotope-labeled (SIL) internal standards, such as those labeled with 13C and deuterium (B1214612), are considered the gold standard in quantitative bioanalysis. biopharmaservices.comnih.gov Their utility stems from the fact that their physicochemical properties are nearly identical to the analyte of interest. acanthusresearch.com This similarity ensures that the IS and the analyte behave almost identically during sample preparation, extraction, and chromatographic separation. wuxiapptec.comwaters.com

In LC-MS/MS bioanalytical methods, a known quantity of the IS is added to all samples, including calibration standards and quality controls, at the beginning of the analytical process. bioanalysis-zone.com By monitoring the response ratio of the analyte to the IS, researchers can effectively compensate for variations that may occur during sample handling, such as analyte loss during extraction or fluctuations in injection volume. biopharmaservices.comwuxiapptec.com The higher mass of the SIL analog, due to the incorporated isotopes, allows for its distinction from the unlabeled analyte by the mass spectrometer, making it an ideal tool for these applications. acanthusresearch.com

Several studies have demonstrated the successful use of SIL internal standards in LC-MS/MS assays for the determination of various drugs in biological matrices. ijbs.orgresearchgate.netnih.gov For instance, a validated LC-ESI/MS/MS method for determining azelastine in human plasma utilized an internal standard to achieve high sensitivity and a short run-time. ijbs.orgresearchgate.net The use of SIL internal standards has been shown to reduce the impact of matrix effects and improve intra-injection reproducibility. nih.gov

Interactive Table: Key Parameters for LC-MS/MS Analysis of Azelastine

| Parameter | Value | Reference |

| Internal Standard | Clomipramine | ijbs.orgresearchgate.net |

| Mobile Phase | Acetonitrile:(5 mM)-ammonium acetate (B1210297) solution (70:30, v/v, pH=6.4) | ijbs.orgresearchgate.net |

| Column | YMC C8 | ijbs.orgresearchgate.net |

| Detection Mode | Multiple Reactions Monitoring (MRM) | ijbs.orgresearchgate.net |

| Precursor Ion (m/z) | 382.2 | ijbs.orgresearchgate.net |

| Product Ion (m/z) | 112.2 | ijbs.orgresearchgate.net |

| Linearity Range | 10-5000 pg/mL | researchgate.net |

Methodological Considerations for Accuracy, Precision, and Selectivity in Quantitative Analysis using Labeled Standards

The use of stable isotope-labeled internal standards like Azelastine-13C-d3 (hydrochloride) significantly enhances the accuracy and precision of quantitative bioanalytical methods. wuxiapptec.comcolab.ws Accuracy refers to the closeness of the measured value to the true value, while precision reflects the reproducibility of the measurements. scispace.com

For a bioanalytical method to be considered validated, it must meet stringent criteria for accuracy and precision. scispace.com The use of a SIL-IS helps to achieve this by correcting for potential variability throughout the analytical workflow. biopharmaservices.com However, it is crucial to ensure the purity of the internal standard itself, as impurities can lead to significant issues during method development and validation. nih.gov For example, the presence of the unlabeled analyte as an impurity in the SIL-IS can compromise the linearity of the assay. nih.gov

Selectivity is another critical parameter, ensuring that the analytical method can differentiate and quantify the analyte in the presence of other components in the sample. nih.gov The high selectivity of LC-MS/MS, combined with the use of a SIL-IS, provides a powerful tool for achieving this. biopharmaservices.com The choice of labeling isotope is also important; 13C-labeled standards are often preferred over deuterium-labeled ones as they are less likely to exhibit chromatographic shifts relative to the analyte, leading to better correction for matrix effects. researchgate.netfoodriskmanagement.com

Mitigation of Matrix Effects and Ion Suppression in Complex Biological Matrices

Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds from the biological matrix, are a major challenge in LC-MS based bioanalysis. waters.comnih.gov These effects can lead to either ion suppression or enhancement, impacting the accuracy and reliability of the results. wuxiapptec.com

The use of a stable isotope-labeled internal standard like Azelastine-13C-d3 (hydrochloride) is the most effective strategy to compensate for matrix effects. waters.comthermofisher.com Because the SIL-IS co-elutes with the analyte and experiences the same ionization suppression or enhancement, the ratio of the analyte to the IS remains constant, thus correcting for these effects. waters.comthermofisher.com This normalization is crucial for accurate quantification, especially when analyzing complex biological samples such as plasma or urine. waters.comnih.gov

While SIL internal standards are highly effective, it is still important to evaluate matrix effects during method development. waters.com This can be done by comparing the response of the analyte in the presence of the matrix with its response in a neat solution. tandfonline.com If significant matrix effects are observed, further optimization of sample preparation and chromatographic conditions may be necessary. waters.com

Applications in Pharmaceutical Reference Standards and Quality Control Research

Isotope-labeled compounds like Azelastine-13C-d3 (hydrochloride) also play a vital role in the realm of pharmaceutical reference standards and quality control.

Traceability and Pharmacopeial Compliance via Isotope-Labeled Reference Materials

Pharmaceutical reference standards are highly characterized materials used to ensure the quality and consistency of drug products. synthinkchemicals.comdrugfuture.com They are essential for a wide range of applications, including identity, purity, and strength tests. drugfuture.com Isotope-labeled reference materials contribute to establishing metrological traceability, which is the property of a measurement result whereby the result can be related to a reference through a documented unbroken chain of calibrations. eurachem.organsi.org

Pharmacopoeias, such as the United States Pharmacopeia (USP), provide official reference standards that are legally recognized. drugfuture.comsigmaaldrich.com The use of these standards is often required for compliance with regulatory requirements. eurachem.org While Azelastine-13C-d3 (hydrochloride) itself may not be a primary pharmacopeial standard, its use in analytical methods that are validated against such standards ensures traceability and compliance. Stable isotope-labeled compounds can be used to determine compliance in clinical trials by serving as tracers. nih.gov

Interactive Table: Types of Pharmaceutical Reference Standards

| Standard Type | Description | Key Characteristics |

| Primary Reference Standard | A substance that is shown by an extensive set of analytical tests to be authentic material that should be of high purity. | Highly characterized, high purity, used to calibrate secondary standards. nih.gov |

| Secondary Reference Standard | A substance of established quality and purity, as shown by comparison to a primary reference standard. | Traceable to a primary standard, used for routine quality control. sigmaaldrich.com |

| Certified Reference Material (CRM) | A reference material characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability. | Certified property values, uncertainty, metrological traceability. drugfuture.comansi.org |

| Isotope-Labeled Reference Standard | A reference standard in which one or more atoms have been substituted with their stable isotopes. | High isotopic and chemical purity, used as internal standards in mass spectrometry. pharmaffiliates.comacanthusresearch.comlgcstandards.com |

Analytical Method Validation (AMV) and Quality Control (QC) in Drug Substance and Product Development

Analytical Method Validation (AMV) is the process of demonstrating that an analytical procedure is suitable for its intended purpose. ijnrd.org This is a regulatory requirement and is crucial for ensuring the quality of pharmaceutical products. ijnrd.orgajpamc.com The use of well-characterized reference standards, including isotope-labeled standards, is fundamental to the validation process. nih.gov

In the development of a new drug substance, analytical methods are validated for parameters such as accuracy, precision, specificity, linearity, and robustness. researchgate.netinnovareacademics.inresearchgate.net Azelastine-13C-d3 (hydrochloride), as an internal standard, would be integral to the validation of LC-MS or GC-MS methods for the quantification of azelastine and its impurities in the drug substance and final product.

During routine Quality Control (QC) testing, these validated methods are used to ensure that each batch of the drug product meets the established specifications. sigmaaldrich.com The consistent use of a reliable internal standard like Azelastine-13C-d3 (hydrochloride) helps to ensure the ongoing accuracy and precision of these QC tests, ultimately safeguarding product quality. biopharmaservices.com

Investigative Applications in Pre Clinical Pharmacokinetics and Metabolic Pathway Elucidation

Non-Clinical Pharmacokinetic Studies Facilitated by Isotopic Labeling of Azelastine (B1213491)

The unique properties of Azelastine-13C-d3 (hydrochloride) make it an invaluable asset in non-clinical pharmacokinetic studies, providing a robust method for the accurate quantification of the parent drug and its metabolites.

Assessment of Drug Disposition (Absorption, Distribution, Excretion) in Animal Models

In pre-clinical studies, understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate is paramount. While specific ADME studies utilizing Azelastine-13C-d3 (hydrochloride) as the dosed compound are not extensively documented in publicly available literature, its role as an internal standard is crucial in studies with unlabeled azelastine. For instance, in pharmacokinetic studies in beagle dogs, a deuterium-labeled azelastine was used as an internal standard to develop a quantitative selected-ion monitoring method for determining plasma concentrations of azelastine. researchgate.net This methodology allows for the precise tracking of azelastine's concentration over time in plasma and various tissues, providing key data for constructing pharmacokinetic models.

Pharmacokinetic studies of azelastine in guinea pigs have demonstrated that the drug is widely distributed in the body and subject to extensive first-pass metabolism. nih.gov The use of a labeled internal standard, such as Azelastine-13C-d3, in such studies is essential for generating the reliable concentration-time data needed to calculate key pharmacokinetic parameters.

Table 1: Representative Pharmacokinetic Parameters of Azelastine in Animal Models

| Parameter | Value (in Guinea Pigs) | Significance |

| Oral Bioavailability | ~19% nih.gov | Indicates significant first-pass metabolism. |

| Volume of Distribution | Wide nih.gov | Suggests extensive tissue distribution. |

| Elimination Half-life | Varies by species | Determines dosing frequency. |

This table presents representative data for unlabeled azelastine, where a labeled internal standard like Azelastine-13C-d3 (hydrochloride) would be critical for accurate quantification.

Evaluation of Deuterium's Influence on Pharmacokinetic Profiles and Isotope Effect

The incorporation of deuterium (B1214612) at specific positions in a drug molecule can alter its metabolic rate, a phenomenon known as the kinetic deuterium isotope effect (KDIE). researchgate.net This occurs because the carbon-deuterium bond is stronger than the carbon-hydrogen bond, and its cleavage is often the rate-limiting step in metabolism by cytochrome P450 enzymes. researchgate.net

In Vitro and Ex Vivo Metabolic Pathway Research Using Azelastine-13C-d3 (hydrochloride)

The use of stable isotope tracers is a powerful technique for elucidating the biotransformation of drugs. Azelastine-13C-d3 (hydrochloride) is ideally suited for such in vitro and ex vivo studies.

Elucidation of Enzyme Kinetics and Metabolic Transformations through Stable Isotope Tracers

In vitro studies using human liver microsomes have identified that azelastine is primarily metabolized by cytochrome P450 enzymes, specifically CYP3A4, CYP2D6, and to a lesser extent, CYP1A2. nih.gov The main metabolic pathway is N-demethylation to its active metabolite, desmethylazelastine (B192710). nih.gov

By using Azelastine-13C-d3 as a substrate in incubations with specific CYP enzymes, researchers can precisely study the kinetics of these transformations. The distinct mass of the labeled compound and its metabolites allows for their unambiguous detection and quantification by LC-MS/MS, even in complex biological matrices. This enables the determination of key enzyme kinetic parameters like Km (Michaelis constant) and Vmax (maximum reaction velocity), providing insights into the efficiency and capacity of different enzymes to metabolize azelastine. nih.gov

Table 2: Cytochrome P450 Isoforms Involved in Azelastine Metabolism

| CYP Isoform | Role in Azelastine Metabolism | Inhibition Potential |

| CYP3A4 | Major role in N-demethylation nih.gov | Competitively inhibited by azelastine and desmethylazelastine nih.gov |

| CYP2D6 | Significant role in N-demethylation nih.gov | Potently and competitively inhibited by azelastine and its metabolites nih.gov |

| CYP1A2 | Minor role in N-demethylation nih.gov | Not significantly inhibited nih.gov |

| CYP2C9 | - | Competitively inhibited by azelastine and its metabolites nih.gov |

| CYP2C19 | - | Competitively inhibited by azelastine and its metabolites nih.gov |

This table summarizes findings for unlabeled azelastine. Azelastine-13C-d3 would be a valuable tool to further probe these interactions.

Identification and Quantification of Azelastine Metabolites (e.g., N-Oxide Derivatives)

Stable isotope-labeled compounds are instrumental in the identification and quantification of novel metabolites. While desmethylazelastine is the major metabolite, other minor metabolites, including N-oxide derivatives, have been synthesized and characterized. The use of Azelastine-13C-d3 as an internal standard allows for the accurate quantification of not only the parent drug and desmethylazelastine but also these minor metabolites in various biological samples. nih.gov A sensitive and selective LC-MS/MS method has been developed for the simultaneous determination of azelastine and desmethylazelastine in human plasma, utilizing Azelastine-13C-d3 as the internal standard. nih.govfda.govnih.gov

The distinct isotopic signature of Azelastine-13C-d3 can also aid in the discovery of previously unknown metabolites. By searching for mass signals that correspond to potential metabolic transformations (e.g., hydroxylation, oxidation) of the labeled parent drug, researchers can identify new metabolic pathways.

Applications in Metabolic Flux Analysis (MFA) to Understand Biochemical Pathways

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system. nih.govd-nb.info By introducing a stable isotope-labeled substrate, such as a 13C-labeled compound, into cells or tissues, the label is incorporated into downstream metabolites. By analyzing the isotopic enrichment patterns of these metabolites using techniques like MS or NMR, the flow of atoms through the metabolic network can be traced and the flux through different pathways can be calculated.

While there are no specific published studies detailing the use of Azelastine-13C-d3 (hydrochloride) in MFA, this compound represents a potential tool for such investigations. For example, it could be used to study how azelastine treatment affects cellular metabolism in target tissues. By tracing the labeled carbon and deuterium atoms, researchers could gain insights into how the drug perturbs specific biochemical pathways, which could be relevant to its mechanism of action and potential off-target effects. The application of MFA in drug development is a growing field, offering the potential to better understand drug efficacy and safety. nih.govd-nb.info

Mechanistic Research of Azelastine Action: Contributions of Isotopic Labeling to Quantitative Studies

Quantitative Studies of Receptor Binding Kinetics and Selectivity in Isolated Systems

The primary mechanism of azelastine's therapeutic effect lies in its potent antagonism of the histamine (B1213489) H1 receptor. Isotopic labeling, while primarily a tool for quantification, underpins the accuracy of the assays used to determine these fundamental binding characteristics.

Assessment of Histamine H1 Receptor Antagonism and Off-Target Receptor Interactions

Azelastine (B1213491) demonstrates a high affinity for histamine H1 receptors. Quantitative binding assays performed using radioligand displacement with membranes from bovine cerebral cortex have determined a Ki (inhibition constant) of 1.26 nM for the H1 receptor. biomol.com This high affinity underscores its potency as an antihistamine. nih.gov

To ensure the selectivity of a drug, it is crucial to assess its binding to other receptors, known as off-target interactions. Azelastine has been shown to be highly selective for the H1 receptor. Its affinity for other receptors is significantly lower. For instance, its binding affinity for the histamine H3 receptor is substantially weaker, with a Ki of 158.49 nM. biomol.com Furthermore, its affinity for α1A- and α1B-adrenergic receptors is also considerably lower, with a Ki of 50.12 nM for both. biomol.com Studies on human lung receptors have confirmed its low affinity for both beta-adrenergic and muscarinic receptors, with IC50 values more than 100 times greater than those of specific beta-agonists and muscarinic antagonists, respectively. nih.gov This selectivity profile indicates that the therapeutic actions of azelastine are predominantly mediated through its potent blockade of the H1 receptor, with minimal potential for side effects arising from interactions with these other receptor types.

Table 1: Receptor Binding Affinities of Azelastine

| Receptor | Ki (nM) |

| Histamine H1 | 1.26 biomol.com |

| Histamine H3 | 158.49 biomol.com |

| α1A-Adrenergic | 50.12 biomol.com |

| α1B-Adrenergic | 50.12 biomol.com |

Investigation of Cellular Signaling Pathways and Inflammatory Modulations in Vitro

Beyond its direct receptor antagonism, azelastine exhibits a range of anti-inflammatory effects by modulating cellular signaling pathways and the activity of immune cells. The use of isotopically labeled azelastine in these in vitro studies ensures precise concentration control and accurate measurement of its effects on cellular processes.

Analysis of Mediator Release and Immune Cell Activity in Cell Culture Models

Azelastine has been shown to inhibit the release of various inflammatory mediators from immune cells. In studies using human basophils, azelastine significantly inhibited anti-IgE-stimulated histamine release in a dose-dependent manner, with significant inhibition observed at concentrations of 10 µmol/L and greater. nih.gov This inhibitory effect is immediate and does not require preincubation. nih.gov

Furthermore, azelastine has demonstrated the ability to inhibit the release of other key mediators of allergic inflammation. It can inhibit the synthesis and release of leukotrienes, which are potent bronchoconstrictors and pro-inflammatory molecules. drugbank.com This effect is thought to be mediated, at least in part, by the inhibition of phospholipase A2 and leukotriene C4 synthase. drugbank.com Azelastine also possesses mast cell-stabilizing properties, preventing the release of pre-formed mediators like histamine and tryptase, as well as newly synthesized inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). drugbank.comcebina.eu

The anti-inflammatory actions of azelastine also extend to the modulation of cellular signaling cascades. Research in BV2 microglial cells has revealed that azelastine can suppress lipopolysaccharide (LPS)-induced inflammation by inhibiting the JNK/NF-κB signaling pathway. nih.gov Specifically, it was found to inhibit the phosphorylation of JNK and its downstream target c-Jun. nih.gov This, in turn, prevents the phosphorylation of IκBα, thereby blocking the nuclear translocation of the transcription factor NF-κB, a key regulator of pro-inflammatory gene expression. nih.gov This mechanism leads to a reduction in the production of pro-inflammatory mediators such as IL-6 and TNF-α. nih.gov

Exploration of Novel Pharmacological Activities in Non-Clinical Research Models

Recent research has uncovered novel pharmacological activities of azelastine beyond its established anti-allergic effects, including antiviral and anti-cancer properties. Quantitative in vitro assays, where precise concentrations of azelastine are critical, have been instrumental in characterizing these new potential therapeutic applications.

Quantitative Evaluation of Antiviral Activity in Cellular Systems and Reconstituted Tissues

Azelastine has demonstrated in vitro antiviral activity against several respiratory viruses, most notably SARS-CoV-2. researchgate.netnih.gov Studies using Vero E6 cells showed that azelastine can reduce the virus-induced cytopathic effect. frontiersin.org In a transgenic Vero cell line overexpressing human ACE2 and TMPRSS2, azelastine exhibited an EC50 (half-maximal effective concentration) of approximately 2.2 µM when co-administered with the virus and 6.5 µM when used as a treatment after infection. frontiersin.org Notably, its antiviral potency was found to be comparable against various SARS-CoV-2 variants of concern, including the Alpha (B.1.1.7), Beta (B.1.351), and Delta (B.1.617.2) variants, with EC50 values ranging from 2.8 to 6.5 µM. nih.gov

The proposed mechanisms for its antiviral action are multifaceted. One hypothesis is that azelastine binds to the ACE2 receptor, the primary entry point for SARS-CoV-2 into human cells. nih.gov Surface plasmon resonance studies have determined the equilibrium dissociation constant (KD) of the azelastine-ACE2 interaction to be (2.58 ± 0.48) × 10⁻⁷ M. nih.gov By binding to ACE2, azelastine may inhibit the entry of the virus into the host cell. nih.gov Another potential mechanism is the inhibition of the viral main protease (Mpro or 3CLpro), an enzyme essential for viral replication. nih.govfrontiersin.org

Table 2: In Vitro Antiviral Activity of Azelastine against SARS-CoV-2

| Cell Line | Variant | EC50 (µM) |

| Vero-TMPRSS2/ACE2 | D614G | 3.7 (preventive), 4.0 (therapeutic) nih.gov |

| Vero-TMPRSS2/ACE2 | Alpha (B.1.1.7) | 2.8 - 6.5 nih.gov |

| Vero-TMPRSS2/ACE2 | Beta (B.1.351) | 2.8 - 6.5 nih.gov |

| Vero-TMPRSS2/ACE2 | Delta (B.1.617.2) | 2.8 - 6.5 nih.gov |

Assessment of Anti-Proliferative and Pro-Apoptotic Effects in Cancer Cell Lines

Azelastine has also been shown to possess anti-proliferative and pro-apoptotic effects in various cancer cell lines, suggesting its potential as a repurposed anti-cancer agent. In human cervical cancer (HeLa) cells, azelastine induced apoptosis in a concentration-dependent manner. nih.govmdpi.com At concentrations between 45-90 µM, it promoted apoptosis by activating caspases 3/7 and inactivating the anti-apoptotic protein Bcl-2. nih.govmdpi.com Furthermore, at lower concentrations (15-25 µM), it induced processes associated with autophagy, such as vacuolization and increased activity of cathepsins D and L. nih.govmdpi.com

In colorectal cancer (CRC) cells, azelastine has been shown to inhibit cell proliferation and induce apoptosis. thno.org It significantly reduced the viability of HT29, DLD1, and HCT116 CRC cell lines and decreased both anchorage-dependent and -independent colony formation. thno.org Mechanistically, it was found to directly target ARF1, leading to the inhibition of IQGAP1-ERK-Drp1-mediated mitochondrial fission, a process crucial for cancer cell proliferation. thno.org In a mouse xenograft model of CRC, treatment with azelastine at 10 mg/kg and 20 mg/kg resulted in a 40.7% and 72.1% reduction in tumor burden, respectively, and was associated with increased apoptosis and decreased proliferation of tumor cells. thno.org These findings highlight a novel mechanism of action for azelastine in the context of cancer therapy.

Emerging Research Perspectives and Methodological Advancements with Azelastine 13c D3 Hydrochloride

Integration of Isotope-Labeled Azelastine (B1213491) in Quantitative Proteomics and Metabolomics Research

The use of stable isotope-labeled compounds is fundamental to quantitative proteomics and metabolomics, providing a gold standard for accuracy and precision. nih.gov In these fields, Azelastine-13C-d3 (hydrochloride) is primarily employed as an internal standard for quantitative analysis by mass spectrometry (MS). acs.org The core principle relies on adding a known quantity of the labeled Azelastine to a biological sample (e.g., plasma, urine, or tissue homogenate) before processing. researchgate.net

Because Azelastine-13C-d3 is chemically identical to the native drug, it co-elutes during chromatographic separation and experiences similar ionization efficiency in the mass spectrometer's source. researchgate.net However, due to its heavier isotopes, it is detected at a different mass-to-charge (m/z) ratio than the unlabeled drug. nih.gov This allows for the precise quantification of the unlabeled, therapeutic Azelastine by comparing its MS signal intensity to that of the known amount of the labeled standard. chemicalsknowledgehub.com This ratiometric approach corrects for variations in sample preparation, matrix effects, and instrument response, which are common challenges in complex biological samples. nih.gov

In metabolomics studies, Azelastine-13C-d3 helps in accurately tracking and quantifying the parent drug and its metabolites. nih.gov This is crucial for building a comprehensive understanding of the drug's metabolic fate, identifying metabolic pathways, and assessing inter-individual variability in drug metabolism. acs.org Similarly, in targeted proteomics, while the drug itself is not a protein, its effect on protein expression can be studied. The precise quantification of the drug's concentration using its labeled form is essential to correlate drug exposure with changes in the proteome. columbia.edu

Table 1: Role of Azelastine-13C-d3 (hydrochloride) in Quantitative Mass Spectrometry

| Feature | Description | Research Implication |

|---|---|---|

| Chemical Identity | Identical physicochemical properties to unlabeled Azelastine. | Co-elutes during chromatography, experiences identical sample preparation losses and ionization suppression. |

| Mass Difference | Distinct, higher mass due to ¹³C and d3 isotopes. | Allows for separate detection and quantification by the mass spectrometer from the unlabeled drug. |

| Function | Serves as an internal standard. | Enables highly accurate and precise ratiometric quantification, correcting for experimental variability. chemicalsknowledgehub.com |

| Application | Quantitative analysis in plasma, tissues, and other biological matrices. | Essential for pharmacokinetic studies, metabolite identification, and establishing dose-response relationships. nih.govacs.org |

Application in Advanced Bioimaging Techniques for Drug Distribution Studies

Understanding where a drug accumulates in the body is critical for assessing its efficacy and potential for off-target effects. Advanced bioimaging techniques provide spatial information on drug distribution at the tissue and cellular level. musechem.com While radioactive isotopes are traditionally used for techniques like Quantitative Whole-Body Autoradiography (QWBA), stable isotope-labeled compounds like Azelastine-13C-d3 are increasingly used in Mass Spectrometry Imaging (MSI). acs.orgnih.gov

MSI is a powerful, label-free technique that can map the distribution of hundreds of molecules, including drugs and their metabolites, directly from a thin slice of tissue. nih.gov In this context, administering Azelastine to a preclinical model and then analyzing tissue sections with MSI can reveal the precise localization of the drug. The use of Azelastine-13C-d3 as a reference standard, either spotted onto the tissue or used in subsequent quantitative analyses, can help confirm the identity of the detected molecule and aid in quantifying its concentration in specific anatomical regions. nih.gov

This approach allows researchers to visualize the penetration and accumulation of Azelastine in target tissues, such as the nasal epithelium following intranasal administration, and compare it to its presence in non-target organs. Such detailed distribution data is invaluable for linking pharmacokinetic profiles with pharmacodynamic effects and for understanding the mechanistic basis of a drug's therapeutic window. musechem.com

Table 2: Bioimaging Techniques for Drug Distribution

| Technique | Label Type | Information Provided | Relevance of Azelastine-13C-d3 |

|---|---|---|---|

| Mass Spectrometry Imaging (MSI) | Stable Isotope (for reference) or None | Spatial distribution of drug and metabolites in tissue sections at high resolution. | Can be used to confirm the signal of unlabeled Azelastine and aid in quantification. |

| Quantitative Whole-Body Autoradiography (QWBA) | Radioactive (e.g., ¹⁴C) | Whole-body distribution and mass balance of total drug-related material. acs.org | N/A (Uses radioactive labels). |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Stable Isotope | Precise quantification of drug in homogenized tissue samples (lacks spatial detail). columbia.edu | Used as the internal standard for quantification. |

Computational Modeling and Simulation Informed by Isotopic Data

Computational modeling and simulation are indispensable tools in modern pharmacology for predicting a drug's behavior and optimizing its therapeutic use. researchgate.net Pharmacokinetic/pharmacodynamic (PK/PD) models, for instance, mathematically describe the relationship between a drug's dose, its concentration in the body over time, and its therapeutic effect. nih.gov

The development of robust and predictive computational models relies on high-quality experimental data. Quantitative data obtained from studies using Azelastine-13C-d3 as an internal standard is critical for this purpose. researchgate.net For example, precise measurements of Azelastine's absorption rate, clearance from plasma, and metabolic conversion rates are essential parameters for building and validating a PK model. nih.gov

Recent computational studies have explored the repurposing of Azelastine, for example, as an inhibitor of SARS-CoV-2. biorxiv.orgbiorxiv.orgnih.gov Pharmacometric models developed in these studies investigated the relationship between intranasal Azelastine administration, viral load, and symptom severity. nih.gov The accuracy of these models is directly enhanced by the precise pharmacokinetic data generated using stable isotope-labeled standards, which ensures that the model's simulations of drug exposure are a true reflection of the clinical situation. By integrating isotopic data, these models can more reliably simulate different dosing regimens and predict patient outcomes.

Future Directions in Stable Isotope Labeling and its Utility in Modern Drug Discovery Pipelines

The field of stable isotope labeling is continuously evolving, with a focus on improving efficiency, reducing costs, and expanding applications in drug discovery. adesisinc.com Future directions are aimed at making these critical research tools more accessible and integrated earlier into the development pipeline. musechem.com

One major trend is the development of late-stage functionalization methods. These techniques allow for the incorporation of isotopes like deuterium (B1214612) and carbon-13 into a complex molecule, like Azelastine, at a very late step in its synthesis. x-chemrx.com This avoids the need for lengthy, custom syntheses from simple labeled precursors, thereby saving time and resources.

Furthermore, there is a significant push towards automation and the use of technologies like flow chemistry for the synthesis of labeled compounds. adesisinc.comx-chemrx.com Flow chemistry offers precise control over reaction conditions, leading to higher yields, improved purity, and enhanced safety, making the production of compounds like Azelastine-13C-d3 more efficient and scalable. adesisinc.com

The increasing sophistication of mass spectrometry and other analytical techniques will continue to expand the utility of isotopically labeled compounds. chemicalsknowledgehub.com As drug development moves towards more personalized medicine, the ability to precisely track a drug's behavior in individual patients will be paramount. Stable isotope labeling, as exemplified by the use of Azelastine-13C-d3, will remain a key enabling technology, providing the high-quality quantitative data needed to accelerate the delivery of safer and more effective medicines. metsol.com

Table of Mentioned Compounds

| Compound Name |

|---|

| Azelastine |

Q & A

Q. What is the rationale for using isotopic labeling (13C and d3) in Azelastine hydrochloride for quantitative studies?

Isotopic labeling of Azelastine with 13C and deuterium (d3) enables its use as an internal standard in mass spectrometry (MS)-based quantification. The labeled compound co-elutes with the unlabeled analyte, compensating for matrix effects and ionization efficiency variations, thereby improving accuracy and precision in pharmacokinetic or metabolic studies .

Q. How should researchers validate the purity of Azelastine-13C-d3 (hydrochloride) for use in sensitive assays?

Purity validation requires orthogonal analytical methods:

- HPLC/UV-Vis : System suitability tests per USP guidelines, including resolution factors between the labeled compound and potential impurities (e.g., unlabeled Azelastine).

- Mass Spectrometry : Confirm isotopic enrichment (>99% 13C and d3) via high-resolution MS to avoid interference from natural isotopes .

- Titration : Non-aqueous potentiometric titration (e.g., 0.1N HClO4 in acetic anhydride) to verify hydrochloride content .

Q. What are the critical storage conditions to prevent deuterium loss or degradation of Azelastine-13C-d3 (hydrochloride)?

Store in sealed, light-resistant containers under inert gas (e.g., argon) at −20°C. Regularly monitor deuterium retention using NMR (e.g., 2H NMR) or MS to detect isotopic exchange with ambient moisture, which can compromise quantification accuracy .

Advanced Research Questions

Q. How can researchers resolve co-elution issues between Azelastine-13C-d3 and its metabolites in LC-MS/MS assays?

Optimize chromatographic parameters:

- Column Selection : Use a C18 column with polar-embedded groups (e.g., ACE Excel Super C18) to enhance retention of polar metabolites.

- Mobile Phase : Adjust pH (e.g., 0.1% formic acid) and gradient elution to separate structurally similar compounds.

- MS/MS Transitions : Select unique precursor-to-product ion transitions for the labeled compound to avoid cross-talk with metabolite signals .

Q. What experimental strategies mitigate batch-to-batch variability in synthesized Azelastine-13C-d3 (hydrochloride)?

- Synthetic Protocol Standardization : Use USP reference standards (e.g., Azelastine Related Compound B) to calibrate reaction yields and purity thresholds.

- QC Metrics : Implement in-process controls (e.g., mid-reaction 13C-NMR to confirm isotopic incorporation) and post-synthesis validation (e.g., residual solvent analysis via GC-MS) .

Q. How should researchers address contradictions in pharmacokinetic data obtained using Azelastine-13C-d3 (hydrochloride) across different laboratories?

Cross-validate methodologies:

- Inter-laboratory Calibration : Share aliquots of the same labeled standard to harmonize MS instrument settings (e.g., collision energy, ion source temperature).

- Data Normalization : Normalize results to a universally accepted reference material (e.g., USP Azelastine Hydrochloride RS) and report recovery rates for spiked matrices .

Q. What are the implications of residual unlabeled Azelastine in Azelastine-13C-d3 (hydrochloride) for in vitro receptor binding studies?

Even trace amounts of unlabeled compound can skew binding affinity (Kd) measurements. Mitigation steps include:

- Affinity Purification : Use immunoaffinity columns with anti-Azelastine antibodies to remove unlabeled impurities.

- Competitive Binding Assays : Include a negative control with excess unlabeled Azelastine to quantify non-specific binding .

Methodological and Reproducibility Considerations

Q. How can researchers design a robust protocol for quantifying Azelastine-13C-d3 (hydrochloride) in complex biological matrices?

- Sample Preparation : Use protein precipitation (e.g., acetonitrile) followed by solid-phase extraction (SPE) with mixed-mode sorbents to reduce matrix interference.

- Internal Calibration : Spike with a second isotopic standard (e.g., Azelastine-d6) to monitor recovery efficiency.

- Validation Parameters : Assess linearity (1–1000 ng/mL), LOQ (≤1 ng/mL), and intra-day precision (CV <15%) per ICH guidelines .

Q. What steps ensure reproducibility when replicating studies using Azelastine-13C-d3 (hydrochloride) from literature?

- Detailed Documentation : Record LC-MS parameters (e.g., column lot number, ion source cleaning frequency).

- Open Data Sharing : Publish raw MS spectra and chromatograms in supplemental materials to enable cross-checking.

- Reagent Sourcing : Use suppliers cited in primary literature (e.g., Sigma-Aldridge for Tris-(2-carboxyethyl)phosphine hydrochloride) to minimize variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.